molecular formula C12H18O3 B13626818 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one

3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B13626818
M. Wt: 210.27 g/mol
InChI Key: BNRGCIGPJNJGMO-UHFFFAOYSA-N
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Description

3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one is a tetrahydropyranone derivative featuring a cyclohexanecarbonyl substituent at the 3-position of the dihydro-2H-pyran-4(3H)-one core. This compound belongs to a class of structurally diverse heterocyclic molecules with applications in medicinal chemistry and organic synthesis. The tetrahydropyranone scaffold is characterized by a six-membered oxygen-containing ring with a ketone group at the 4-position, which serves as a versatile intermediate for further functionalization .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(cyclohexanecarbonyl)oxan-4-one

InChI

InChI=1S/C12H18O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h9-10H,1-8H2

InChI Key

BNRGCIGPJNJGMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2COCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. For instance, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts. These ruthenium carbene complexes are activated by hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) .

Another method involves the use of molecular iodine as a catalyst for the synthesis of substituted pyrans under solvent-free conditions at ambient temperature . This method offers a practical and mild alternative to traditional reaction protocols.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of Grubbs’ catalysts and molecular iodine are favored due to their efficiency and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional diversity of tetrahydropyranone derivatives allows for direct comparisons with 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one. Below is an analysis of key analogs:

Structural Analogues
Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Features Reference
3-(4-Ethoxybenzoyl)dihydro-2H-pyran-4(3H)-one 4-Ethoxybenzoyl C₁₄H₁₆O₄ 248.27 Aromatic substituent with ethoxy group; enhances π-π stacking interactions
2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one 4-Methoxyphenyl C₁₂H₁₄O₃ 206.24 Electron-rich aromatic ring; impacts electronic distribution
PID-18 (Oxindole sulfonamide derivative) Dihydro-2H-pyran-4(3H)-ylidene C₂₀H₂₀N₂O₅S 400.11 Conjugated system for BTK inhibition; fused oxindole scaffold

Key Observations :

  • Electronic Effects : Aromatic substituents (e.g., 4-methoxyphenyl) enhance resonance stabilization, whereas aliphatic groups (e.g., cyclohexanecarbonyl) prioritize hydrophobic interactions .
Pharmacological and Physicochemical Properties
Property 3-(Cyclohexanecarbonyl) Derivative 4-Methoxyphenyl Analog PID-18 (Oxindole Sulfonamide)
LogP (Predicted) ~3.2 (high lipophilicity) ~2.1 ~2.8
Aqueous Solubility Low (hydrophobic substituent) Moderate Moderate
Biological Target Underexplored Underexplored Bruton’s Tyrosine Kinase (BTK)
Cytotoxicity (IC₅₀) N/A N/A <10 μM (BTK inhibition)

Key Findings :

  • The cyclohexanecarbonyl group significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • PID-18 demonstrates that tetrahydropyranone derivatives can achieve potent enzyme inhibition (IC₅₀ <10 μM) when conjugated with sulfonamide pharmacophores .

Biological Activity

3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one, a compound belonging to the class of dihydropyrans, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and pharmacological applications based on recent research findings.

  • Molecular Formula: C11_{11}H16_{16}O2_2
  • Molecular Weight: 180.25 g/mol
  • CAS Number: 29943-42-8

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often utilizing methodologies that enhance yield and purity. The compound can be synthesized through a multi-step process involving the formation of the pyran ring followed by cyclohexanecarbonyl substitution.

Antimicrobial Properties

Research has indicated that compounds containing the dihydropyran moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dihydropyrans can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant microorganisms .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, particularly by acting on adenosine receptors (A2A and A3), which are known to mediate anti-inflammatory responses . The structure-activity relationship (SAR) studies indicate that modifications to the dihydropyran structure can enhance its affinity for these receptors, thus increasing its therapeutic potential.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent . Further investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

Study Findings Reference
Study 1Demonstrated potent antibacterial activity against Staphylococcus aureus.
Study 2Showed significant reduction in inflammatory markers in vitro when tested on macrophages.
Study 3Induced apoptosis in breast cancer cell lines with minimal effects on normal cells.

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile of this compound. Acute toxicity studies have indicated that the compound possesses a moderate safety margin, with LD50 values suggesting low acute toxicity in animal models . However, further long-term toxicity studies are warranted to fully understand its safety profile.

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